molecular formula C26H25N7O2 B2941987 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021094-80-3

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2941987
CAS No.: 1021094-80-3
M. Wt: 467.533
InChI Key: JJVDAKYJFHUWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenylpiperazine moiety and a benzofuran-2-carboxamide ethyl linker. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of central nervous system (CNS) targets due to its ability to mimic purine nucleotides .

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDAKYJFHUWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can involve multiple steps:

  • Formation of Pyrazolopyrimidine Moiety: : A typical route might involve the cyclization of an appropriate hydrazine derivative with a diketone or enone to form the pyrazolopyrimidine core.

  • Coupling with Phenylpiperazine: : The pyrazolopyrimidine intermediate can be further reacted with phenylpiperazine through a nucleophilic substitution or amide coupling reaction.

  • Attachment of Benzofuran Carboxamide: : Finally, the intermediate is coupled with a benzofuran-2-carboxylic acid derivative under amide formation conditions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide).

Industrial Production Methods: While the exact industrial methods are proprietary, large-scale production would likely involve optimizing the above synthetic steps, focusing on reaction yield, purity, and cost-efficiency. Automation and continuous flow reactors might be utilized to streamline the process and improve consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the piperazine and benzofuran moieties.

  • Reduction: : Reduction reactions might target the pyrazolopyrimidine or carboxamide groups.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the phenyl rings or other aromatic components.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under acidic conditions.

  • Reduction: : Hydrogenation using catalysts such as palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution often involves reagents like halogens or sulfonic acids.

Major Products: Depending on the specific reaction, major products can include hydroxylated, alkylated, or otherwise modified versions of the original compound.

Scientific Research Applications

Chemistry:
  • Synthetic Organic Chemistry: : Used as a building block for more complex molecules, serving as a scaffold for further functionalization.

Biology:
  • Drug Development: : Explored as a potential therapeutic agent, especially in neuropharmacology due to its structural similarity to known psychoactive compounds.

Medicine:
  • Pharmacological Research: : Studied for its interactions with various biological targets, including receptors and enzymes.

Industry:
  • Material Science: : Its unique structural properties may be investigated for use in advanced materials or nanotechnology.

Mechanism of Action

Effects: The compound’s mechanism of action involves interactions with molecular targets, which might include specific receptors in the brain or enzymes involved in metabolic pathways.

Molecular Targets and Pathways:
  • Receptors: : Potential interactions with G-protein coupled receptors (GPCRs) or neurotransmitter receptors.

  • Enzymes: : May inhibit or activate certain enzymatic pathways, impacting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine Derivatives

The compound shares its core with 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Key differences include:

  • Substituents : Example 53 incorporates a chromen-4-one fluorophenyl group and a benzamide substituent, whereas the target compound features a benzofuran carboxamide and ethyl-linked piperazine.
  • Physicochemical Properties: Example 53 has a higher molecular weight (589.1 g/mol vs. ~520–550 g/mol estimated for the target) and a melting point of 175–178°C, which may reflect greater crystallinity due to the chromenone group .

Piperazine-Containing Compounds

The 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one impurity () shares the 4-phenylpiperazine group but differs in core structure (triazolo-pyridinone vs. pyrazolo-pyrimidine). Piperazine derivatives are common in antipsychotics (e.g., aripiprazole), where the phenylpiperazine moiety enhances dopamine D2 receptor affinity .

Carboxamide Derivatives

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () shares a carboxamide group but uses a pyrazolo[3,4-b]pyridine core. The pyridine ring in lacks the pyrimidine nitrogen atoms, which could reduce hydrogen-bonding capacity compared to the target compound’s pyrazolo[3,4-d]pyrimidine core .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-phenylpiperazine, benzofuran carboxamide ~520–550 (estimated) Hypothesized CNS/kinase activity
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, benzamide 589.1 MP: 175–178°C; Yield: 28%
Impurity () Triazolo[4,3-a]pyridin-3-one 4-phenylpiperazine propyl 623.37 (as dihydrochloride) Likely impurity in antipsychotics
Compound Pyrazolo[3,4-b]pyridine Carboxamide, ethyl-methyl groups 374.4 Carboxamide positioning impacts solubility

Research Findings and Implications

  • Synthetic Challenges : Low yields in pyrazolo[3,4-d]pyrimidine synthesis (e.g., 28% in Example 53) highlight the need for optimized catalytic systems or protecting-group strategies .
  • Piperazine Role : The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to ’s propyl-linked analog, which could favor CNS applications .
  • Carboxamide Positioning : The benzofuran carboxamide in the target compound may improve aqueous solubility over ’s alkyl-substituted carboxamide, aiding bioavailability .

Biological Activity

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Piperazine Moiety : Known for its role in influencing receptor binding and activity.
  • Pyrazolo[3,4-d]pyrimidine Core : Associated with various pharmacological activities, including anti-cancer properties.

Molecular Formula

  • Molecular Formula : C24H27N7O2
  • Molar Mass : 413.52 g/mol

The compound exhibits multiple mechanisms of action:

  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase (AChE), the compound increases acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which can play a critical role in cancer therapy by disrupting cell signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-d]pyrimidine derivatives:

  • IC50 Values : Various derivatives have demonstrated IC50 values ranging from 0.28 µM to 4.2 µM against different cancer cell lines (e.g., A375, MCF-7) .
Compound NameIC50 (µM)Cancer Cell Line
Compound 90.28A549
Compound 194.2A375
Compound 210.39HCT116

Neuroprotective Effects

The neuroprotective properties are attributed to the modulation of neurotransmitter levels via AChE inhibition. This mechanism suggests potential applications in treating neurodegenerative diseases.

Study on Anticancer Efficacy

In a study conducted by Zheng et al., various pyrazolo derivatives were tested for their anticancer efficacy:

  • Compound Evaluation : Compounds were screened against multiple cancer cell lines with significant results indicating effective cytotoxicity.

Study on Neuroprotective Properties

Research highlighted the compound's ability to enhance cognitive function in animal models by increasing acetylcholine levels through AChE inhibition. The findings suggest potential therapeutic applications for Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.